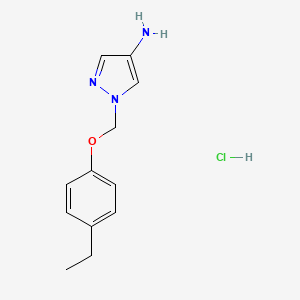

1-(4-Ethyl-phenoxymethyl)-1H-pyrazol-4-ylamine hydrochloride

CAS No.: 1185398-47-3

Cat. No.: VC5279034

Molecular Formula: C12H16ClN3O

Molecular Weight: 253.73

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1185398-47-3 |

|---|---|

| Molecular Formula | C12H16ClN3O |

| Molecular Weight | 253.73 |

| IUPAC Name | 1-[(4-ethylphenoxy)methyl]pyrazol-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C12H15N3O.ClH/c1-2-10-3-5-12(6-4-10)16-9-15-8-11(13)7-14-15;/h3-8H,2,9,13H2,1H3;1H |

| Standard InChI Key | ZKTYGXWRKCUKLO-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(C=C1)OCN2C=C(C=N2)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

The compound’s systematic IUPAC name is 1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride, reflecting its substitution pattern (Table 1) . Its molecular formula, C₁₂H₁₆ClN₃O, corresponds to a molecular weight of 253.73 g/mol . The hydrochloride salt enhances solubility in polar solvents, a critical feature for bioavailability in drug formulations.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 1185398-47-3 |

| Molecular Formula | C₁₂H₁₆ClN₃O |

| Molecular Weight | 253.73 g/mol |

| IUPAC Name | 1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride |

| SMILES | CCN(CC1=CC=C(C=C1)OCC2=CN(N=C2)C)N.Cl |

| InChI Key | Not reported in available sources |

Synthesis and Manufacturing

While no explicit synthesis route for this compound is documented, analogous pyrazole derivatives are typically prepared via Vilsmeier-Haack formylation or reductive amination . For example, 1,3-bis-benzoic acid pyrazole aldehydes are synthesized by reacting hydrazine derivatives with ketones, followed by cyclization . Adapting this methodology, the target compound could involve:

-

Condensation of 4-ethylphenol with chloromethylpyrazole.

-

Subsequent amination at the 4-position.

Industrial-scale production is facilitated by suppliers such as Wuhan Chemwish Technology Co., Ltd., which lists the compound under catalog number CB2703811 .

Research Gaps and Future Directions

-

Pharmacological Profiling: Antibacterial, antifungal, and antiviral assays are needed to quantify efficacy.

-

Structure-Activity Relationships: Modifying the ethyl or phenoxymethyl groups could optimize potency.

-

Formulation Studies: Co-crystallization or prodrug strategies may improve bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume